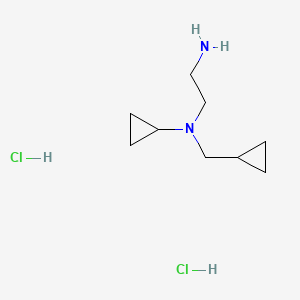![molecular formula C18H21N3O3S B13577137 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13577137.png)
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide is a chemical compound with the molecular formula C18H21N3O3S and a molecular weight of 359.44 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Investigated for its anticonvulsant activity.
2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine: Used in various chemical and pharmaceutical applications.
Uniqueness
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide is unique due to its specific chemical structure, which imparts distinct properties and activities. Its combination of the benzenesulfonyl and phenylacetamide groups allows for versatile applications in different fields of research and industry .
Propriétés
Formule moléculaire |
C18H21N3O3S |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H21N3O3S/c22-18(19-16-7-3-1-4-8-16)15-20-11-13-21(14-12-20)25(23,24)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,19,22) |
Clé InChI |
TUTHORKRSLVISQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)
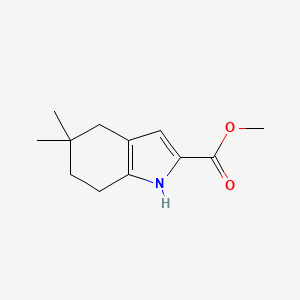


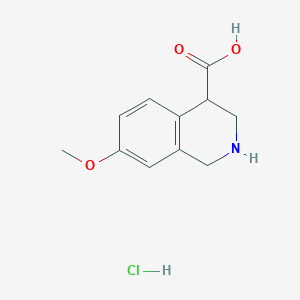

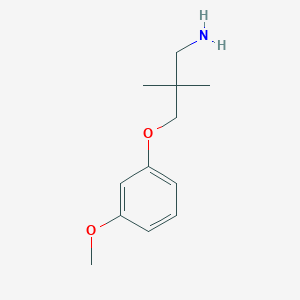
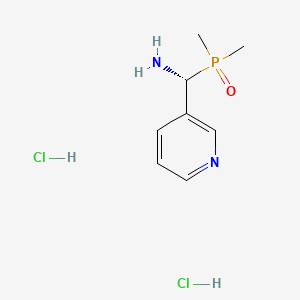
![3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13577093.png)
![2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13577098.png)
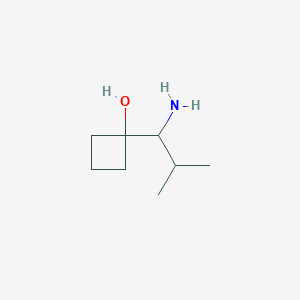
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577104.png)
